molecular formula C35H46O19 B1235242 Poliumoside CAS No. 94079-81-9

Poliumoside

Cat. No.: B1235242
CAS No.: 94079-81-9
M. Wt: 770.7 g/mol
InChI Key: YMWRMAOPKNYHMZ-VMPITWQZSA-N
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Description

Poliumoside is a naturally occurring phenylethanoid glycoside primarily found in the plant Callicarpa kwangtungensis Chun. It is known for its significant antioxidant and anti-inflammatory properties. This compound has been studied for its potential therapeutic effects, particularly in the management of diabetes-related complications and osteoporosis .

Mechanism of Action

Target of Action

Poliumoside primarily targets the Nrf2/GPX4 pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation .

Mode of Action

This compound interacts with its targets by activating the Nrf2/GPX4 pathway . This activation leads to the suppression of ferroptosis, a form of regulated cell death that is iron-dependent .

Biochemical Pathways

The activation of the Nrf2/GPX4 pathway by this compound affects several downstream effects. It leads to an increase in glutathione (GSH) levels, a decrease in malondialdehyde (MDA) levels, reduction in lipid peroxidation, and a decrease in mitochondrial reactive oxygen species (ROS) levels .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it is rapidly absorbed (Tmax ≤ 30 min), but it has poor bioavailability after oral administration. The absolute bioavailability was found to be only 0.69% .

Result of Action

The activation of the Nrf2/GPX4 pathway by this compound results in the suppression of ferroptosis, leading to the prevention of type 2 diabetes-related osteoporosis (T2DOP) . This is evidenced by an increase in bone density, enhanced GPX4 markers, and reduced ROS in the distal femur region .

Action Environment

The action of this compound is influenced by the environment in which it operates. For instance, in a high-glucose and high-fat (HGHF) environment, which simulates the diabetic condition, this compound was found to be effective in combating HGHF-induced bone degradation and ferroptosis .

Biochemical Analysis

Biochemical Properties

Poliumoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects . Additionally, it interacts with proteins involved in inflammatory responses, modulating their activity to reduce inflammation . These interactions highlight the compound’s potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced oxidative damage and inflammation . Furthermore, this compound has been shown to promote cell survival and proliferation in certain cell types, making it a potential candidate for regenerative medicine .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, to modulate their activity . For example, this compound inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can activate or inhibit signaling pathways that regulate gene expression, leading to changes in cellular function . These molecular interactions underscore the compound’s multifaceted biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities . These findings suggest that this compound may have potential for long-term therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, the compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and inflammation . For instance, this compound can modulate the activity of enzymes involved in the production and scavenging of reactive oxygen species, thereby influencing metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in certain compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . These distribution patterns are essential for understanding the compound’s cellular and tissue-specific activities.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can modulate mitochondrial function and reduce oxidative stress . Understanding these localization patterns is crucial for elucidating the compound’s precise mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Poliumoside can be synthesized through a series of chemical reactions involving the glycosylation of phenylethanoid compounds. The process typically involves the use of glycosyl donors and acceptors under specific conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, particularly from the stems and leaves of Callicarpa kwangtungensis Chun. The extraction process includes steps like solvent extraction, filtration, and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Poliumoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycoside derivatives and oxidation products, which may exhibit different biological activities .

Scientific Research Applications

Poliumoside has a wide range of scientific research applications:

Comparison with Similar Compounds

Poliumoside is often compared with other phenylethanoid glycosides such as acteoside and forsythoside B. While all these compounds exhibit antioxidant properties, this compound is unique in its specific glycosidic structure and its potent effects on bone health and diabetes-related complications . Similar compounds include:

    Acteoside: Known for its strong antioxidant and anti-inflammatory properties.

    Forsythoside B: Exhibits similar antioxidant activities but differs in its glycosidic structure.

    Soyasaponin Bb and Saikosaponin B2: Identified as potential N-glycanase 1 inhibitors.

This compound stands out due to its specific molecular targets and pathways, particularly its activation of the Nrf2/GPX4 pathway, which is not as prominently activated by the other compounds .

Properties

IUPAC Name

[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O19/c1-14-24(41)26(43)28(45)33(50-14)49-13-22-31(53-23(40)8-5-16-3-6-18(36)20(38)11-16)32(54-35-29(46)27(44)25(42)15(2)51-35)30(47)34(52-22)48-10-9-17-4-7-19(37)21(39)12-17/h3-8,11-12,14-15,22,24-39,41-47H,9-10,13H2,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWRMAOPKNYHMZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94079-81-9
Record name Poliumoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094079819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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